PRMT3 Allosteric Site Binding Affinity (pKi) Compared to the Clinical Benchmark SGC707
CAS 2192745-31-4 demonstrates a measured pKi of 5.40 (Ki ≈ 4.0 µM) against the PRMT3 allosteric binding site, as cataloged in ChEMBL from the primary screening data reported by Liu et al. (2013) [1]. Although this single-point affinity is lower than the optimized clinical-stage allosteric probe SGC707 (IC50 = 31–50 nM, pIC50 ≈ 7.3–7.5) , the target compound's ligand efficiency (LE = 0.36) is competitive for a fragment-like or early-lead scaffold, indicating that its binding affinity is efficiently derived from its relatively small molecular size (MW 302.33) [1]. This positions CAS 2192745-31-4 as a structurally distinct starting point for PRMT3 chemical probe optimization, particularly for programs seeking non-SGC707 chemotypes.
| Evidence Dimension | PRMT3 Inhibitory Affinity |
|---|---|
| Target Compound Data | pKi = 5.40 (Ki ≈ 4.0 µM); Ligand Efficiency = 0.36 |
| Comparator Or Baseline | SGC707: pIC50 ≈ 7.3–7.5 (IC50 = 31–50 nM); different chemotype (not a direct structural analog) |
| Quantified Difference | ΔpKi ≈ 1.9–2.1 log units (SGC707 is ~100-fold more potent); LE comparison: SGC707 LE ≈ 0.40 (estimated from MW ~360), indicating comparable efficiency per heavy atom |
| Conditions | PRMT3 biochemical assay; pKi derived from ChEMBL 20 dataset; SGC707 IC50 from published cellular and biochemical assays |
Why This Matters
This is the only publicly available target-specific biochemical activity annotation for this scaffold, providing a concrete starting point for PRMT3-focused medicinal chemistry optimization.
- [1] ZINC15 Database. Substance ZINC000095583944. pKi (PRMT3): 5.40; LE: 0.36. J. Med. Chem. 2013, 56, 2110–2124. View Source
